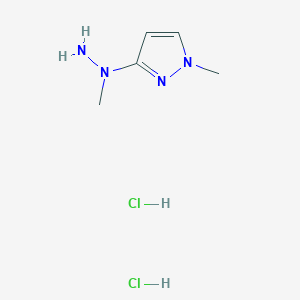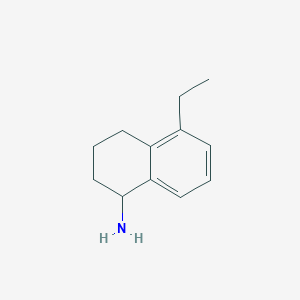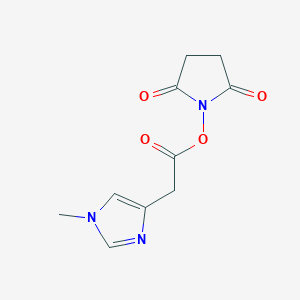
2,5-Dioxopyrrolidin-1-yl 2-(1-methyl-1H-imidazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 2-(1-methyl-1H-imidazol-4-yl)acetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidinone ring and an imidazole moiety, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(1-methyl-1H-imidazol-4-yl)acetate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 2-(1-methyl-1H-imidazol-4-yl)acetic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-(1-methyl-1H-imidazol-4-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the ester group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 2-(1-methyl-1H-imidazol-4-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-(1-methyl-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. Additionally, the compound can interact with nucleic acids and proteins, affecting various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker that reacts with lysine residues in proteins.
2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate: A compound with similar structural features but different reactivity and applications.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-(1-methyl-1H-imidazol-4-yl)acetate is unique due to its combination of a pyrrolidinone ring and an imidazole moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H11N3O4 |
|---|---|
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-(1-methylimidazol-4-yl)acetate |
InChI |
InChI=1S/C10H11N3O4/c1-12-5-7(11-6-12)4-10(16)17-13-8(14)2-3-9(13)15/h5-6H,2-4H2,1H3 |
Clave InChI |
MMJACVOYNZDPKP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1)CC(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13031986.png)
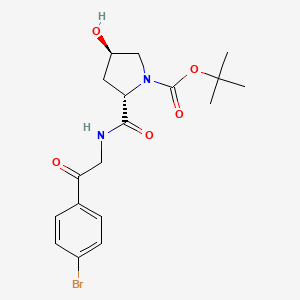


![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13032000.png)
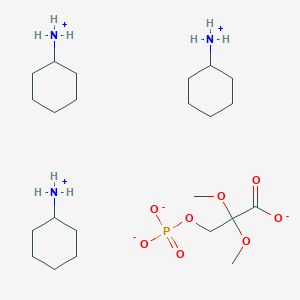
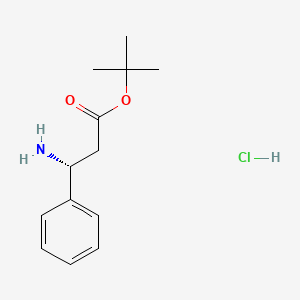
![tert-Butyl 6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13032020.png)

![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13032045.png)

